molecular formula C14H19NO4 B14573600 Benzoic acid, 2-nitro-, heptyl ester CAS No. 61580-24-3

Benzoic acid, 2-nitro-, heptyl ester

Cat. No.: B14573600
CAS No.: 61580-24-3
M. Wt: 265.30 g/mol
InChI Key: FSRRXYRYBZFTDZ-UHFFFAOYSA-N
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Description

Benzoic acid, 2-nitro-, heptyl ester (hypothetical structure: C₁₄H₁₉NO₄; molecular weight ≈265.31 g/mol) is an aromatic ester featuring a nitro group at the 2-position of the benzoic acid moiety and a heptyl alkyl chain.

Properties

CAS No.

61580-24-3

Molecular Formula

C14H19NO4

Molecular Weight

265.30 g/mol

IUPAC Name

heptyl 2-nitrobenzoate

InChI

InChI=1S/C14H19NO4/c1-2-3-4-5-8-11-19-14(16)12-9-6-7-10-13(12)15(17)18/h6-7,9-10H,2-5,8,11H2,1H3

InChI Key

FSRRXYRYBZFTDZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC(=O)C1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 2-nitro-, heptyl ester can be achieved through esterification reactions. One common method involves the reaction of 2-nitrobenzoic acid with heptyl alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: In an industrial setting, the production of benzoic acid, 2-nitro-, heptyl ester may involve continuous esterification processes using advanced reactors. The use of catalysts like tetraisopropyl titanate can enhance the reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: Benzoic acid, 2-nitro-, heptyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Hydrogen gas with a metal catalyst like palladium.

    Substitution: Nucleophiles such as amines or thiols.

Major Products:

    Hydrolysis: 2-nitrobenzoic acid and heptyl alcohol.

    Reduction: 2-amino-benzoic acid, heptyl ester.

    Substitution: Various substituted benzoic acid derivatives.

Mechanism of Action

The mechanism of action of benzoic acid, 2-nitro-, heptyl ester involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ester linkage allows the compound to be hydrolyzed, releasing the active benzoic acid derivative, which can then exert its effects on various biological pathways .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

Key Compounds :

Benzoic Acid, Heptyl Ester (C₁₄H₂₀O₂; MW 220.31) Substituent: None. Properties: Detected in plant stress responses; hydrophobic due to the heptyl chain.

Benzoic Acid, 2-Hydroxy-, Heptyl Ester (C₁₄H₂₀O₃; MW 236.31) Substituent: 2-hydroxy. Properties: Increased polarity compared to non-substituted esters; prone to hydrolysis.

p-Hydroxybenzoic Acid Heptyl Ester (Heptylparaben) (C₁₄H₂₀O₃; MW 236.31)

  • Substituent: 4-hydroxy.
  • Applications: Widely used as a preservative due to antimicrobial activity.

4-Trifluoromethylbenzoic Acid, Heptyl Ester (C₁₅H₁₉F₃O₂; MW 288.31) Substituent: 4-trifluoromethyl.

Benzoic Acid, 2-Nitro-, Heptyl Ester (Hypothetical) Substituent: 2-nitro.

Data Table :
Compound Substituent Molecular Formula MW (g/mol) Key Characteristics
Benzoic acid, heptyl ester None C₁₄H₂₀O₂ 220.31 Hydrophobic; plant stress marker
Benzoic acid, 2-hydroxy-, heptyl ester 2-hydroxy C₁₄H₂₀O₃ 236.31 Polar; hydrolysis-prone
Heptylparaben 4-hydroxy C₁₄H₂₀O₃ 236.31 Antimicrobial preservative
4-Trifluoromethyl analog 4-CF₃ C₁₅H₁₉F₃O₂ 288.31 High stability; fluorinated
2-Nitroheptyl ester 2-nitro C₁₄H₁₉NO₄ 265.31 Electron-withdrawing; reactive

Physicochemical and Functional Differences

  • Solubility: The nitro group in 2-nitroheptyl ester increases polarity compared to unsubstituted heptyl esters but remains less polar than hydroxylated analogs (e.g., heptylparaben). This balance may enable solubility in both organic and partially aqueous matrices. Longer alkyl chains (e.g., pentadecyl esters in R. semenowii) enhance hydrophobicity, reducing water solubility .
  • Stability: Nitro groups confer resistance to hydrolysis compared to esters with electron-donating groups (e.g., 2-hydroxy or 4-hydroxy substituents) .
  • Bioactivity: Nitroaromatics are associated with antimicrobial and antitumor properties in compounds like 2-acetylamino-benzoic acid methyl ester . The 2-nitroheptyl ester may exhibit similar bioactivity, though this requires empirical validation. Heptylparaben’s preservative efficacy is linked to its 4-hydroxy group , a feature absent in the nitro analog.

Analytical and Detection Considerations

  • For example, benzoic acid esters with nitrobenzoyl substituents (e.g., CAS 918943-21-2) show distinct fragmentation patterns . Detection limits for parabens (e.g., heptylparaben: LOQ 0.4–4.0 mg/L ) suggest that nitro-substituted esters may require similar sensitivity adjustments in mass spectrometry.
  • Synthetic Routes :

    • While direct synthesis data are unavailable, analogous nitrobenzoic esters (e.g., methyl 2-nitrobenzoate) suggest feasible pathways:

Fischer esterification: 2-nitrobenzoic acid + heptanol (acid-catalyzed).

DCC coupling : Carbodiimide-mediated esterification for higher yields .

Environmental and Toxicological Profiles

  • Biodegradability: Nitroaromatics are often recalcitrant pollutants. The heptyl chain may slow microbial degradation compared to shorter-chain esters (e.g., methyl or ethyl) .
  • Toxicity: Nitro groups can form reactive intermediates (e.g., nitroso derivatives), posing genotoxic risks. Structure-activity relationships (SAR) should be explored for risk assessment.

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